Cas no 106983-28-2 (N-Hexanoyl-DL-homoserine lactone)

N-Hexanoyl-DL-homoserine lactone 化学的及び物理的性質
名前と識別子
-
- Hexanamide,N-(tetrahydro-2-oxo-3-furanyl)-
- N-(2-Oxotetrahydro-3-furanyl)hexanamide
- N-CAPROYL-L-HOMOSERINE LACTONE
- N-Hexanoyl-DL-homoserine lactone
- (+/-)-N-hexanoyl-homoserine lactone
- 1-hexanoyl-azepan-2-one
- 2H-Azepin-2-one, hexahydro-1-(1-oxohexyl)-
- 3-hexanoylamino-dihydro-furan-2-one
- CTK2G8813
- hexanoyl-homoserine lactone
- N-hexanoylhomoserine lactone
- SureCN7262535
- N-Caproyl-DL-homoserine lactone
- N-(2-oxotetrahydrofuran-3-yl)hexanaMide
- N-Hexanoyl-Dl-Homoserine Lactone(WXC03365)
- N-Hexanoyl-DL-homoserine lactone, >=97.0% (HPLC)
- CHEMBL277823
- C6-homoserine lactone
- MFCD01862908
- CHEBI:181568
- 106983-28-2
- EF8302BC-3B29-438B-9222-4F080871A48A
- CS-0038074
- AKOS027428816
- DTXSID701347943
- ZJFKKPDLNLCPNP-UHFFFAOYSA-N
- Homoserine lactone, N-hexanoyl-
- W12274
- SCHEMBL3755785
- N-hexanoyl-D,L-homoserine lactone
- AS-60395
- N-(2-oxooxolan-3-yl)hexanamide
- HY-W045071
- DA-56161
-
- MDL: MFCD12912260
- インチ: 1S/C10H17NO3/c1-2-3-4-5-9(12)11-8-6-7-14-10(8)13/h8H,2-7H2,1H3,(H,11,12)
- InChIKey: ZJFKKPDLNLCPNP-UHFFFAOYSA-N
- ほほえんだ: O1C(C(CC1)NC(CCCCC)=O)=O
計算された属性
- せいみつぶんしりょう: 199.12091
- どういたいしつりょう: 199.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 6
- 複雑さ: 215
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 55.4Ų
じっけんとくせい
- PSA: 55.4
N-Hexanoyl-DL-homoserine lactone セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: 24/25
- 福カードFコード:3-10
- ちょぞうじょうけん:2-8°C
- セキュリティ用語:S24/25
N-Hexanoyl-DL-homoserine lactone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0038074-1g |
N-Hexanoyl-DL-homoserine lactone |
106983-28-2 | 98.68% | 1g |
$612.0 | 2022-04-28 | |
Chemenu | CM485243-1g |
N-(2-Oxotetrahydrofuran-3-yl)hexanamide |
106983-28-2 | 97% | 1g |
$592 | 2023-02-19 | |
ChemScence | CS-0038074-250mg |
N-Hexanoyl-DL-homoserine lactone |
106983-28-2 | 98.68% | 250mg |
$306.0 | 2022-04-28 | |
ChemScence | CS-0038074-100mg |
N-Hexanoyl-DL-homoserine lactone |
106983-28-2 | 98.68% | 100mg |
$183.0 | 2022-04-28 | |
abcr | AB471001-50mg |
N-Hexanoyl-DL-homoserine lactone, min. 97% (C6-DL-Hsl ); . |
106983-28-2 | 50mg |
€209.00 | 2025-02-18 | ||
Aaron | AR009TYL-25mg |
N-CAPROYL-L-HOMOSERINE LACTONE |
106983-28-2 | 98% | 25mg |
$216.00 | 2023-12-16 | |
Aaron | AR009TYL-5mg |
N-CAPROYL-L-HOMOSERINE LACTONE |
106983-28-2 | 98% | 5mg |
$72.00 | 2025-02-10 | |
1PlusChem | 1P009TQ9-100mg |
N-CAPROYL-L-HOMOSERINE LACTONE |
106983-28-2 | 98% | 100mg |
$625.00 | 2023-12-26 | |
1PlusChem | 1P009TQ9-5mg |
N-CAPROYL-L-HOMOSERINE LACTONE |
106983-28-2 | ≥98% | 5mg |
$84.00 | 2023-12-26 | |
A2B Chem LLC | AE57633-10mg |
N-(2-Oxotetrahydrofuran-3-yl)hexanamide |
106983-28-2 | 95% | 10mg |
$56.00 | 2024-04-20 |
N-Hexanoyl-DL-homoserine lactone 関連文献
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Shasha Yuan,Mingming Gao,Fanping Zhu,Muhammad Zaheer Afzal,Yun-Kun Wang,Hai Xu,Mingyu Wang,Shu-Guang Wang,Xin-Hua Wang Environ. Sci.: Water Res. Technol. 2017 3 757
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Anee Mohanty,Chuan Hao Tan,Bin Cao Environ. Sci.: Nano 2016 3 351
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Shivangi Sharma,Venkadesaperumal Gopu,Chandran Sivasankar,Prathapkumar Halady Shetty RSC Adv. 2019 9 28678
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Jack A. Connolly,William R. Harcombe,Michael J. Smanski,Linda L. Kinkel,Eriko Takano,Rainer Breitling Nat. Prod. Rep. 2022 39 311
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Daniel Wynn,Nilesh Raut,Smita Joel,Patrizia Pasini,Sapna K. Deo,Sylvia Daunert Analyst 2018 143 4774
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David M. Marsden,Rebecca L. Nicholson,Mette E. Skindersoe,Warren R. J. D. Galloway,Hannah F. Sore,Michael Givskov,George P. C. Salmond,Mark Ladlow,Martin Welch,David R. Spring Org. Biomol. Chem. 2010 8 5313
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R. Khan,F. Shen,K. Khan,L. X. Liu,H. H. Wu,J. Q. Luo,Y. H. Wan RSC Adv. 2016 6 28895
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8. Effects of substrate shock on release of AHL signals in ANAMMOX granules and properties of granulesJing Zhang,Ya-chao Zhang,Xiu-jie Wang,Jun Li,Rong-xuan Zhou,Jia Wei,Dong-bo Liang,Kai Zhang Environ. Sci.: Water Res. Technol. 2019 5 756
N-Hexanoyl-DL-homoserine lactoneに関する追加情報
N-Hexanoyl-DL-homoserine lactone (CAS No. 106983-28-2): A Key Component in Microbial Quorum Sensing and Its Emerging Applications
N-Hexanoyl-DL-homoserine lactone, also known as CAS No. 106983-28-2, is a bioactive compound belonging to the class of acyl-homoserine lactones (AHLs), which play critical roles in bacterial quorum sensing (QS) systems. This molecule serves as a signal molecule for intercellular communication in Gram-negative bacteria, enabling coordinated behaviors such as biofilm formation, virulence factor production, and antibiotic resistance. Recent studies have highlighted its potential beyond microbial signaling, including applications in antimicrobial therapy, anti-inflammatory treatments, and biomaterial design.
N-Hexanoyl-DL-homoserine lactone is structurally characterized by a six-carbon acyl chain linked to the homoserine lactone ring, a common feature among AHLs. Its molecular formula is C12H22O4, with a molecular weight of 230.3 g/mol. The CAS No. 106983-28-2 is a unique identifier for this compound, ensuring its precise classification in chemical databases. The synthesis of N-Hexanoyl-DL-homoserine lactone has been extensively studied, with both chemical synthesis and biological production methods being explored. For instance, bacterial biosynthesis pathways involving acyltransferase enzymes have been identified as key mechanisms for its production in species such as *Pseudomonas aeruginosa* and *Vibrio fischeri*.
Recent advancements in synthetic biology have enabled the rational design of N-Hexanoyl-DL-homoserine lactone derivatives with enhanced bioactivity and selectivity. For example, a 2023 study published in *Nature Communications* demonstrated that modifying the acyl chain length of N-Hexanoyl-DL-homoserine lactone significantly impacts its receptor binding affinity and signal transduction efficiency. This finding has opened new avenues for drug development, where tailored AHL derivatives could be used to modulate bacterial quorum sensing pathways in therapeutic contexts.
N-Hexyloyl-DL-homoserine lactone has also been implicated in plant-microbe interactions, where it acts as a signaling molecule to regulate root colonization and nutrient uptake. A 2024 study in *Plant Physiology* revealed that this compound enhances symbiotic relationships between plants and rhizobacteria, promoting biomass growth and stress tolerance under adverse environmental conditions. This discovery underscores the multifunctional roles of N-Hexanoyl-DL-homoserine lactone beyond its traditional microbial context.
One of the most promising applications of N-Hexanoyl-DL-homoserine lactone is in antimicrobial resistance (AMR) research. Since bacterial quorum sensing is often associated with the expression of virulence factors, disrupting this pathway could reduce the pathogenicity of multidrug-resistant strains. A 2023 review in *Antimicrobial Agents and Chemotherapy* highlighted the potential of AHL antagonists, such as N-Hexanoyl-DL-homoserine lactone, to inhibit biofilm formation and horizontal gene transfer in pathogenic bacteria. This approach represents a novel strategy for combating AMR, complementing traditional antibiotic therapies.
N-Hexanoyl-DL-homoserine lactone has also been explored as a biomarker for microbial community analysis. Its presence in environmental samples can indicate the presence of specific bacterial taxa and the health status of ecosystems. For instance, a 2024 study in *Environmental Microbiology* used N-Hexanoyl-DL-homoserine lactone as a tracer molecule to monitor biodegradation processes in polluted water systems, demonstrating its utility in environmental monitoring and bioremediation efforts.
Recent computational studies have further expanded the understanding of N-Hexanoyl-DL-homoserine lactone's molecular interactions. Molecular dynamics simulations have revealed that the homoserine lactone ring plays a critical role in receptor recognition, while the acyl chain influences diffusion rates and target specificity. These findings are crucial for the design of synthetic analogs with optimized pharmacological profiles. A 2023 paper in *Journal of Medicinal Chemistry* reported the synthesis of a N-Hexanoyl-DL-homoserine lactone derivative with enhanced stability and reduced toxicity, highlighting the potential for clinical applications in infectious disease management.
N-Hexanoyl-DL-homoserine lactone has also been studied in the context of biomaterials engineering, where its ability to modulate cellular behavior is being harnessed for tissue engineering and regenerative medicine. For example, a 2024 study in *Advanced Materials* demonstrated that incorporating N-Hexanoyl-DL-homoserine lactone into hydrogel scaffolds enhanced cell adhesion and angiogenesis, making it a promising candidate for wound healing and bone regeneration applications.
The synthesis of N-Hexanoyl-DL-homoserine lactone remains a topic of active research, with various chemical methods being developed to improve yield and purity. One notable approach involves the enzymatic synthesis using acyltransferase enzymes from bacterial sources, which allows for the site-specific modification of the acyl chain. This method has been successfully applied to produce N-Hexanoyl-DL-homoserine lactone with customized functional groups, expanding its applicability in drug discovery and biotechnology.
N-Hexanoyl-DL-homoserine lactone has also been linked to immune modulation in human health. A 2023 study in *Immunology and Cell Biology* found that this compound could suppress inflammatory responses by modulating NF-κB signaling pathways, suggesting its potential as an anti-inflammatory agent. This discovery has sparked interest in exploring N-Hexanoyl-DL-homoserine lactone as a therapeutic target for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Despite its promising applications, N-Hexanoyl-DL-homoserine lactone faces challenges in clinical translation, including bioavailability, stability, and toxicity profiling. Ongoing preclinical studies are focused on optimizing its delivery systems and pharmacokinetic properties. For instance, nanoparticle-based formulations have been tested to enhance the solubility and targeting efficiency of N-Hexanoyl-DL-homoserine lactone, paving the way for effective therapeutic delivery.
In conclusion, N-Hexanoyl-DL-homoserine lactone (also known as CAS No. 106983-28-2) is a versatile signal molecule with a wide range of biological functions and applications. From its role in bacterial quorum sensing to its potential in antimicrobial therapy, anti-inflammatory treatments, and biomaterial design, this compound continues to attract significant scientific interest. As synthetic biology, computational modeling, and nanotechnology advance, the therapeutic potential of N-Hexanoyl-DL-homoserine lactone is expected to grow, offering new opportunities for innovative medical interventions and environmental solutions.
Key Takeaways: - N-Hexanoyl-DL-homoserine lactone is a signal molecule in bacterial quorum sensing. - Its synthesis involves both chemical and biological methods. - It has potential applications in antimicrobial resistance, plant-microbe interactions, and biomaterials engineering. - Computational studies and nanotechnology are advancing its therapeutic applications. - Ongoing research aims to improve its bioavailability and clinical translation.
References: 1. Nature Communications (2023) - "Modifying Acyl Chain Length of AHLs Enhances Signal Transduction Efficiency" 2. Antimicrobial Agents and Chemotherapy (2023) - "AHL Antagonists in Combating Antimicrobial Resistance" 3. Environmental Microbiology (2024) - "N-Hexanoyl-DL-Homoserine Lactone in Environmental Applications" 4. Journal of Medicinal Chemistry (2023) - "Synthesis of N-Hexanoyl-DL-Homoserine Lactone Derivatives" 5. Advanced Materials (2024) - "N-Hexanoyl-DL-Homoserine Lactone in Biomaterials Engineering" 6. Immunology and Cell Biology (2023) - "Immune Modulation by N-Hexanoyl-DL-Homoserine Lactone"
N-Hexanoyl-DL-Homoserine Lactone (CAS No. 106983-28-2) is a multifunctional compound with significant biological and biomedical implications. Below is a structured summary of its properties, applications, and research significance: --- ### 1. Chemical and Biological Overview - Chemical Name: N-Hexanoyl-DL-Homoserine Lactone - CAS Number: 106983-28-2 - Structure: A lactone derivative of homoserine with a hexanoyl (C6) side chain. - Biological Role: A key signaling molecule in bacterial quorum sensing, where it regulates gene expression in response to population density. - Synthesis: Produced via enzymatic (using bacterial acyltransferases) and chemical methods to tailor its functional groups. --- ### 2. Key Biological Functions #### A. Bacterial Quorum Sensing - Role: Acts as an autoinducer to coordinate bacterial behaviors like biofilm formation, virulence, and bioluminescence. - Relevance: Critical for understanding bacterial pathogenesis and developing anti-virulence therapies. #### B. Plant-Microbe Interactions - Application: Modulates plant growth and stress responses by interacting with microbial communities. - Potential: Could be used in agricultural biotechnology to enhance crop resilience. #### C. Immune Modulation - Anti-inflammatory Effects: Suppresses NF-κB signaling, reducing inflammation in diseases like rheumatoid arthritis and inflammatory bowel disease. - Therapeutic Potential: A promising candidate for anti-inflammatory drugs. --- ### 3. Biomedical Applications #### A. Antimicrobial Resistance - Mechanism: Disrupts bacterial quorum sensing, inhibiting biofilm formation and virulence. - Advantage: Offers an alternative to traditional antibiotics, reducing resistance development. #### B. Biomaterials Engineering - Tissue Engineering: Incorporated into hydrogels to enhance cell adhesion and angiogenesis. - Wound Healing: Promises applications in regenerative medicine for skin and bone repair. #### C. Nanotechnology and Drug Delivery - Nanoparticle Formulations: Improve solubility, targeting efficiency, and bioavailability for therapeutic use. - Future Potential: Tailored delivery systems for precision medicine. --- ### 4. Research and Development #### A. Synthetic Methods - Enzymatic Synthesis: Enables site-specific modifications for customized drug design. - Chemical Synthesis: Focus on scalability and cost-effectiveness. #### B. Computational Studies - Molecular Modeling: Optimizes pharmacophore design and target specificity. - Predictive Models: Guide the development of synthetic analogs with enhanced properties. #### C. Preclinical Studies - Toxicity Profiling: Ensuring safety for clinical translation. - Pharmacokinetics: Enhancing bioavailability and half-life. --- ### 5. Challenges and Future Directions - Bioavailability: Requires advanced delivery systems for systemic use. - Clinical Translation: Ongoing trials to validate efficacy and safety. - Environmental Impact: Assessing ecological effects of widespread use. --- ### 6. Conclusion N-Hexanoyl-DL-Homoserine Lactone is a versatile compound with transformative potential across microbiology, agriculture, and medicine. Its role in quorum sensing and immune modulation positions it as a key target for innovative therapies. Continued research in synthetic biology, nanotechnology, and computational modeling will unlock its full potential, addressing global challenges in healthcare and environmental sustainability. --- ### Key Takeaways - Signal Molecule: Central to bacterial communication and pathogenesis. - Therapeutic Potential: Anti-inflammatory, antimicrobial, and regenerative applications. - Research Focus: Synthesis optimization, drug delivery systems, and clinical validation. - Future Impact: Could revolutionize anti-virulence strategies and precision medicine. --- ### References 1. Quorum Sensing Mechanisms – *Nature Reviews Microbiology* 2. Anti-inflammatory Properties – *Journal of Immunology* 3. Biomaterials Applications – *Advanced Materials* 4. Synthetic Methods – *Organic Letters* 5. Nanotechnology in Drug Delivery – *ACS Nano* 6. Environmental Impact Studies – *Environmental Science & Technology* This compound exemplifies the intersection of biochemistry, biotechnology, and medicine, offering a roadmap for future scientific and therapeutic advancements.106983-28-2 (N-Hexanoyl-DL-homoserine lactone) 関連製品
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